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N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
synthesis of N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
synthesis of N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
An In-Depth Technical Guide to the Synthesis of N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Introduction and Significance
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is a complex aromatic amine featuring three distinct structural motifs: a biphenyl group, a dibenzofuran core, and a secondary amine linker. This molecular architecture is of significant interest to researchers in materials science and drug discovery. The rigid, planar dibenzofuran unit, combined with the twisted biphenyl moiety, can impart unique photophysical and electronic properties.[1] Molecules with similar N-aryl dibenzofuran structures are explored as host materials for phosphorescent organic light-emitting diodes (OLEDs) due to their high triplet energy levels and good hole-transporting capabilities.[1] In the pharmaceutical realm, N-aryl amines are crucial intermediates and pharmacophores in a vast array of therapeutic agents.[2] The synthesis of such sterically hindered triarylamines presents a formidable challenge, necessitating advanced catalytic methods.
This guide provides a comprehensive protocol for the , leveraging the power of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4] We will detail the strategic selection of precursors, catalysts, and reaction conditions, explain the rationale behind each step, and provide a complete methodology for synthesis, purification, and characterization.
Synthetic Strategy: A Convergent Approach via Buchwald-Hartwig Amination
The synthesis of the target molecule is best approached through a convergent strategy, culminating in a palladium-catalyzed cross-coupling reaction. The most efficient and widely applied method for constructing the key aryl-nitrogen bond in such a sterically congested environment is the Buchwald-Hartwig amination.[5] This reaction involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
Our chosen strategy involves the coupling of 3-Bromodibenzo[b,d]furan (1) with [1,1'-Biphenyl]-2-amine (2) . This approach is advantageous as both starting materials are commercially available or can be synthesized via established procedures.
Caption: Overall synthetic scheme for N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine.
Experimental Protocols
PART A: Synthesis of Starting Material (if required)
Protocol 1: Synthesis of 3-Bromodibenzo[b,d]furan (1)
While commercially available, 3-bromodibenzo[b,d]furan can be prepared from dibenzofuran via electrophilic bromination. The 3-position is regioselectively favored due to the electronic properties of the furan ring.
-
Materials:
-
Dibenzofuran
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a fume hood, dissolve dibenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water.
-
Quench the excess bromine by adding saturated sodium bisulfite solution until the orange color disappears.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude solid from hot ethanol to yield pure 3-bromodibenzo[b,d]furan as a white to off-white solid.
-
PART B: Core Synthesis via Buchwald-Hartwig Amination
Protocol 2: Synthesis of N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
This protocol details the palladium-catalyzed coupling of the two key fragments. The choice of ligand is critical; sterically bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective for coupling sterically hindered substrates.[6] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[7]
-
Materials & Equipment:
-
3-Bromodibenzo[b,d]furan (1) (1.0 eq)
-
[1,1'-Biphenyl]-2-amine (2) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Celite®
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
-
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 3-bromodibenzo[b,d]furan (1.0 eq), [1,1'-biphenyl]-2-amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuation and Backfilling: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine as a solid.
-
Caption: Experimental workflow for the Buchwald-Hartwig amination step.
Characterization Data
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic region (approx. 7.0-8.5 ppm) showing signals for all 17 aromatic protons. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the 24 unique carbon atoms in the aromatic region (approx. 110-160 ppm). |
| Mass Spec (HRMS) | Calculated m/z for C₂₄H₁₇NO should match the observed value, confirming the molecular formula.[8] |
| FT-IR (cm⁻¹) | Characteristic N-H stretching band (approx. 3350-3450 cm⁻¹), C-N stretching, and aromatic C-H and C=C bands.[9] |
| Melting Point | A sharp melting point range, indicative of high purity. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile solvents (toluene, hexanes, ethyl acetate), bromine, and the palladium catalyst should be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Bromine: Highly toxic, corrosive, and volatile. Handle with extreme caution in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local environmental regulations. Consider recovery and recycling of the precious metal catalyst where feasible.[4]
Conclusion
The is effectively achieved through a robust and reliable Buchwald-Hartwig amination protocol. This guide provides the necessary detail for researchers to successfully prepare this complex molecule. Careful attention to maintaining an inert atmosphere and the precise execution of the purification steps are paramount to obtaining a high yield of the pure product. The methodologies described herein are foundational and can be adapted for the synthesis of a broader library of related N-aryl dibenzofuran derivatives for various applications in materials science and medicinal chemistry.
References
-
ResearchGate. (n.d.). Synthesis and Characterization of Dibenzofuran Derivatives. Retrieved from [Link]
- Barbera, G., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Google Patents. (2015). CN103819345B - A kind of preparation method of 2-aminobiphenyl derivate.
- Google Patents. (2014). CN103819345A - Method for preparing 2-amino biphenyl derivative.
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
Organic Reactions. (2011). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]
- Journal of Pharmaceutical and Biological Sciences. (2020).
-
ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]
- Google Patents. (2010). WO2010094736A1 - Method for producing 2-aminobiphenylene.
- Google Patents. (2009). CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.
-
Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Retrieved from [Link]
-
MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
MDPI. (2025). Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. Retrieved from [Link]
Sources
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- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. easpublisher.com [easpublisher.com]
Application Note: Optimized Suzuki-Miyaura Coupling for Biphenyl-Dibenzofuran Scaffolds
Application Note: Optimized Suzuki-Miyaura Coupling for Biphenyl-Dibenzofuran Scaffolds
Topic: High-Efficiency Synthesis of Biphenyl-Dibenzofuran Architectures via Suzuki-Miyaura Coupling Content Type: Application Note & Protocol Guide Audience: Senior Organic Chemists, OLED Material Engineers, and Medicinal Chemists.
Strategic Overview & Application Context
Biphenyl-dibenzofuran (BP-DBF) conjugates represent a privileged structural motif in materials science, particularly as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The dibenzofuran moiety provides a high triplet energy (
In medicinal chemistry, these scaffolds are increasingly explored as bioisosteres for biaryl systems in kinase inhibitors. However, the synthesis of these compounds presents distinct challenges depending on the substitution pattern:
-
C2-Substitution: Sterically accessible; amenable to standard catalytic systems.
-
C4-Substitution: Highly sterically hindered due to the proximity of the heteroatom and the adjacent aromatic ring (the "bay" region effect). This requires specialized ligand engineering to facilitate oxidative addition and, more critically, reductive elimination.
This guide provides a dual-track protocol: Protocol A for standard access (C2) and Protocol B for hindered architectures (C4), supported by mechanistic rationale and purification strategies for highly lipophilic polyaromatic hydrocarbons (PAHs).
Mechanistic Drivers & Catalyst Selection
The Steric Challenge at C4
For C4-functionalization, standard ligands (e.g., PPh
-
Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
Ligand of Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Mechanism: The electron-rich nature of the dicyclohexylphosphino group facilitates oxidative addition into the aryl chloride/bromide. Crucially, the non-coordinating aromatic ring of the ligand provides steric bulk that enforces a monoligated Pd(0) species (
), which is the active catalytic species, and accelerates reductive elimination via steric relief.
Visualization: Catalytic Cycle for Hindered Substrates
The following diagram illustrates the catalytic cycle with a focus on the role of bulky ligands in the difficult reductive elimination step.
Figure 1: Catalytic cycle highlighting the critical role of ligand bulk in reductive elimination for hindered dibenzofuran substrates.
Optimization Matrix: Reaction Conditions
The following table summarizes validated conditions based on substrate difficulty.
| Parameter | Protocol A (Standard/C2) | Protocol B (Hindered/C4) | Rationale |
| Catalyst Source | Pd(PPh | Pd | Pd(0) source preferred for hindered; Pd(II) requires reduction in situ. |
| Ligand | PPh | SPhos or XPhos | SPhos provides necessary electron density and steric bulk [1, 5]. |
| Pd Loading | 1–3 mol% | 2–5 mol% | Higher loading combats catalyst deactivation in slow cycles. |
| Base | Na | K | Phosphate is more soluble in organic/water mixes and gentler on labile groups. |
| Solvent System | Toluene/Ethanol/Water (4:1:1) | 1,4-Dioxane/Water (4:1) or Toluene | Dioxane boils higher (101°C) allowing higher kinetic energy for hindered coupling. |
| Temperature | 80°C (Reflux) | 100–110°C | High temp required to overcome activation energy of steric repulsion. |
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(4-Biphenyl)dibenzofuran (Standard)
Targeting the accessible 2-position.
Reagents:
-
2-Bromodibenzofuran (1.0 eq)
-
4-Biphenylboronic acid (1.2 eq)
-
Pd(PPh
) (2.0 mol%) -
Na
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromodibenzofuran (5.0 mmol), 4-biphenylboronic acid (6.0 mmol), and Pd(PPh
) (0.1 mmol). -
Solvent Addition: Add Toluene (40 mL) and Ethanol (10 mL).
-
Degas: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Base Addition: Add degassed Na
CO solution (7.5 mL). -
Reaction: Attach a reflux condenser and heat to 85°C (external oil bath) for 6–12 hours. Monitor by TLC (Hexane:DCM 9:1).
-
Workup: Cool to RT. The product may precipitate. If so, filter and wash with water/methanol. If soluble, separate layers, extract aqueous layer with toluene, dry organics over MgSO
, and concentrate.
Protocol B: Synthesis of 4-(4-Biphenyl)dibenzofuran (Hindered)
Targeting the sterically congested 4-position (Bay Region).
Reagents:
-
4-Iododibenzofuran (1.0 eq) (Note: Iodides are preferred over bromides for hindered substrates due to faster oxidative addition).
-
4-Biphenylboronic acid pinacol ester (1.3 eq)
-
Catalyst: Pd(OAc)
(2.0 mol%) + SPhos (4.0 mol%) (1:2 Pd:Ligand ratio). -
Base: K
PO (3.0 eq, finely ground anhydrous or 3M aq). -
Solvent: 1,4-Dioxane (dry).
Procedure:
-
Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)
and SPhos in 2 mL of dioxane and stir for 10 mins under Argon to form the active catalyst species (solution turns from orange to pale yellow/black). -
Main Setup: In a pressure vial or Schlenk flask, add 4-iododibenzofuran (2.0 mmol), boronate ester (2.6 mmol), and K
PO (6.0 mmol). -
Combine: Add the catalyst solution and remaining dioxane (total 10 mL).
-
Degas: Freeze-pump-thaw (3 cycles) is ideal, or vigorous sparging with Argon for 20 mins.
-
Reaction: Seal the vessel and heat to 105°C for 12–24 hours.
-
QC Check: Check conversion via HPLC or GC-MS. Hindered couplings often stall; if conversion is <50% after 12h, add 1 mol% fresh catalyst.
Purification & Quality Control (OLED Grade)
Biphenyl-dibenzofurans are notorious for low solubility and high crystallinity, trapping impurities.
Purification Workflow
-
Hot Filtration: If the product precipitates during reaction, filter while hot (>80°C) to remove Pd-black and inorganic salts.
-
Trituration: Wash the crude solid with hot methanol or acetone. This removes unreacted boronic acid and phosphine oxides.
-
Recrystallization: Use high-boiling non-polar solvents (Chlorobenzene, o-Dichlorobenzene, or Toluene).
-
Tip: For OLED applications, trace Pd must be <10 ppm. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the hot filtration step.
-
-
Sublimation: For device-grade materials (purity >99.9%), thermal gradient sublimation under high vacuum (
Torr) is mandatory.
Workflow Diagram
Figure 2: Purification workflow emphasizing metal removal for electronic applications.
Troubleshooting & Self-Validation
-
Issue: Protodeboronation (Ar-B(OH)
converts to Ar-H).-
Cause: Reaction temperature too high or base too strong (e.g., hydroxide).
-
Fix: Switch to anhydrous K
PO in dioxane (Protocol B) or use Boronic Esters (Pinacol) instead of acids.
-
-
Issue: Homo-coupling of Boronic Acid (Ar-Ar).
-
Issue: Low Conversion of 4-substituted Dibenzofuran.
-
Cause: Catalyst death before reaction completion.
-
Fix: Use XPhos-Pd-G2 precatalyst (ensures 1:1 Pd:L ratio) or increase temperature to 110°C in Toluene/Water.
-
References
-
Barder, T. E., et al. (2005).[4] "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl mesylates." Journal of the American Chemical Society. Link
-
Suzuki, A. (2011). "The Suzuki reaction or Suzuki coupling."[5][6][7][8] Nobel Lecture / Wikipedia Summary. Link
-
Dhepe, P. L., et al. (2023). "Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction." ResearchGate.[9] Link
-
Sigma-Aldrich. (2024). "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." Technical Guide. Link
Sources
- 1. Palladium-catalysed dibenzofuran synthesis by dehydrogenative ring closure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Fabrication of High-Efficiency Organic Light-Emitting Diodes (OLEDs) Utilizing N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Application Note & Protocol: Fabrication of High-Efficiency Organic Light-Emitting Diodes (OLEDs) Utilizing N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Abstract & Introduction
The advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting is intrinsically linked to the development of novel organic semiconductor materials with superior thermal, electronic, and morphological properties. A critical component in achieving high efficiency and operational stability, particularly in phosphorescent OLEDs (PhOLEDs), is the Hole Transporting Layer (HTL). This layer must not only exhibit efficient hole mobility but also possess a high triplet energy (ET) to prevent reverse energy transfer from the emissive layer's triplet excitons, a primary cause of efficiency loss.
This application note details the strategic use and fabrication protocols for N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine , hereafter referred to as DBF-BPA , in high-performance OLEDs. This molecule is uniquely designed to integrate the favorable attributes of its constituent moieties:
-
Dibenzo[b,d]furan (DBF): A rigid, planar structure known for conferring high thermal stability (high glass transition temperature, Tg) and a high triplet energy (ET > 2.7 eV). The oxygen atom in the furan ring provides electron-donating capabilities, contributing to its electronic properties.[1][2]
-
Biphenyl-amine: A classic and robust hole-transporting scaffold that ensures efficient injection and mobility of charge carriers.
By leveraging this molecular architecture, DBF-BPA is positioned as an exemplary material for the Hole Transporting Layer (HTL) in demanding applications like blue or green PhOLEDs, where managing triplet excitons is paramount for achieving high quantum efficiency and long operational lifetimes.[2][3] This guide provides a comprehensive, field-proven protocol for the vacuum deposition of OLEDs incorporating DBF-BPA and an analysis of the causality behind each critical step.
Material Properties & Rationale for Use as a Hole Transporting Layer
The selection of a material for a specific layer in an OLED stack is dictated by a confluence of its physical and electronic properties. The molecular structure of DBF-BPA suggests its primary role as a high-performance HTL, particularly for phosphorescent emitters.
Causality Behind Material Selection:
-
High Triplet Energy (ET): In PhOLEDs, the emissive layer (EML) generates light from triplet excitons. If the adjacent HTL has a lower triplet energy than the phosphorescent emitter, excitons can diffuse from the EML to the HTL and decay non-radiatively. This process, known as triplet exciton quenching, severely reduces the device's external quantum efficiency (EQE). Materials based on dibenzofuran are known to possess high ET levels (typically ~2.9 eV), making them effective exciton-blocking HTLs for common green (e.g., Ir(ppy)3, ET ~2.4 eV) and blue phosphorescent emitters.[2][4]
-
High Glass Transition Temperature (Tg): Amorphous organic films in OLEDs can crystallize when subjected to joule heating during device operation. This morphological change creates grain boundaries that trap charges and lead to device degradation and failure. A high Tg (e.g., >130 °C) indicates superior thermal stability, ensuring the organic film remains in a stable, amorphous state, thereby extending the operational lifetime of the device.[2][3]
-
Appropriate HOMO Level: For efficient hole injection, the Highest Occupied Molecular Orbital (HOMO) of the HTL should be well-aligned with that of the adjacent Hole Injection Layer (HIL) and the EML host, minimizing the energy barrier for charge transport.
Table 1: Key Physicochemical Properties of DBF-BPA and Related Materials
| Property | Typical Value / Characteristic | Significance in OLED Performance | Reference |
| Molecular Formula | C₂₄H₁₇NO | Defines the base material structure. | [5] |
| Molecular Weight | 335.40 g/mol | Influences evaporation temperature and deposition rate. | [5] |
| Triplet Energy (ET) | ~2.9 eV (estimated for DBF moiety) | Prevents exciton quenching from the EML; crucial for high EQE in PhOLEDs. | [2] |
| Glass Transition Temp (Tg) | > 130 °C (typical for DBF derivatives) | Ensures high morphological and thermal stability, leading to longer device lifetime. | [2][3] |
| Function | Hole Transport & Exciton Blocking | Primary role within the proposed OLED device architecture. | [3][6] |
Proposed High-Efficiency Green PhOLED Device Architecture
To demonstrate the application of DBF-BPA, we propose a standard, high-efficiency phosphorescent OLED stack. This architecture is designed to optimize charge injection, transport, confinement, and recombination within the emissive layer.
Caption: Complete workflow for OLED fabrication from substrate cleaning to final encapsulation.
Device Characterization & Representative Performance
After fabrication, the devices must be characterized to evaluate their performance. This is typically done using a source measure unit and a calibrated spectrometer.
-
Current Density-Voltage-Luminance (J-V-L) Analysis: Measures the device's turn-on voltage, operating voltage, and brightness as a function of electrical input.
-
Electroluminescence (EL) Spectrum: Measures the emission spectrum to confirm the color coordinates (CIE) and spectral purity.
-
External Quantum Efficiency (EQE): Calculates the ratio of photons emitted to electrons injected, representing the overall device efficiency.
Table 3: Representative Performance of High-Efficiency Green PhOLEDs Utilizing Dibenzofuran-Based HTLs
| Performance Metric | Expected Value | Significance | Reference |
| Turn-on Voltage (@ 1 cd/m²) | 2.6 - 3.0 V | Low turn-on voltage indicates efficient charge injection. | [4] |
| Max. External Quantum Efficiency (EQE) | > 20% | High EQE is a direct measure of the device's energy conversion efficiency. | [2][7] |
| Max. Current Efficiency | > 75 cd/A | Indicates high light output per unit of current. | [8] |
| Color Coordinates (CIE 1931) | (0.30, 0.61) | Corresponds to a pure green emission from Ir(ppy)₃. | N/A |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | > 20,000 h | Long lifetime is critical for commercial viability. | [2][3] |
Note: The values in Table 3 are representative of what can be achieved with optimized devices using high-quality dibenzofuran-based materials and are provided as a performance target.
Conclusion
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine (DBF-BPA) is a strategically designed molecule that holds significant promise for advancing OLED technology. Its inherent properties of high triplet energy and robust thermal stability, derived from the dibenzofuran moiety, make it an ideal candidate for a hole-transporting and exciton-blocking material in high-efficiency phosphorescent OLEDs. By following the detailed fabrication and cleaning protocols outlined in this guide, researchers can effectively integrate DBF-BPA into device architectures to minimize efficiency roll-off, reduce operating voltage, and significantly enhance device lifetime. The systematic approach described herein provides a solid foundation for the development and optimization of next-generation OLEDs for display and lighting applications.
References
- Zhang, L., Li, M., Wang, S., et al. (2025). Dibenzofuran-based Blue Hot Exciton Materials: Enabling High-Efficiency and Long-Lifetime Solution-Processed OLEDs. SSRN.
- Various Authors. (2026). Dibenzofuran-based blue hot exciton materials as hosts: Enabling high-efficiency and long-lifetime solution-processed OLEDs | Request PDF.
- Author Not Listed. (N.D.). APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES. Conference Proceedings.
- Author Not Listed. (N.D.). Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. RSC Publishing.
- MySkinRecipes. (N.D.). N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine. MySkinRecipes Product Page.
- PubChem. (2016). N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine.
- ChemScene. (N.D.). N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine. ChemScene Product Page. CAS 1698041-64-3.
- Lee, S. H., et al. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44, 3868-3873.
- Various Authors. (2022). Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices | Request PDF.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. openreadings.eu [openreadings.eu]
- 5. chemscene.com [chemscene.com]
- 6. N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Notes & Optimization
Technical Support Center: Asymmetric Dibenzofuran Amine Synthesis
Technical Support Center: Asymmetric Dibenzofuran Amine Synthesis
Ticket ID: #DBF-ASYM-001
Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary & Core Challenges
User Context: You are likely developing asymmetric dibenzofuran derivatives for OLED hosts (TADF/Phosphorescent) or pharmaceutical pharmacophores.
The Problem: The dibenzofuran core possesses
This guide addresses three critical failure points:
-
Regioselectivity Drift: Inability to distinguish between C4, C3, and C2 positions.
-
Catalytic Arrest: Failure of Buchwald-Hartwig couplings due to heteroatom coordination.
-
Purification Traps: Solubility issues leading to yield loss during isolation.
Module A: Regioselectivity & Desymmetrization
"I need a C4-amine, but I keep getting C2 or C3 mixtures."
The dibenzofuran ring has distinct electronic zones. Electrophilic aromatic substitution (EAS) typically favors the C2 (para to the ether linkage) and C8 positions. Accessing the C4 (ortho to oxygen) or C1 positions requires "forcing" the system against its natural electronic bias.
Diagnostic Workflow: Route Selection
Use the following logic to determine your synthetic pathway based on the target position.
Caption: Decision matrix for selecting the synthetic route based on the desired amination site on the dibenzofuran core.
Protocol 1: C4-Selective Functionalization (Directed Metallation)
Objective: Install a handle (Halogen/Boron) at C4 for subsequent amination. Mechanism: The ring oxygen acts as a Weak Directing Group (DG), coordinating Lithium.
-
Reagents: Dibenzofuran (1.0 eq),
-BuLi (1.1 eq, 2.5M in hexanes), TMEDA (1.1 eq). -
Solvent: Anhydrous Et₂O (THF can sometimes lead to solvent cleavage or over-reaction).
-
Step-by-Step:
-
Dissolve dibenzofuran and TMEDA in Et₂O under Argon.
-
Cool to -78 °C (Critical: Higher temps lead to C2 lithiation via thermodynamic equilibration).
-
Add
-BuLi dropwise over 30 mins. -
Stir at 0 °C for 4 hours (allows coordination-directed deprotonation).
-
Quench with Electrophile (e.g.,
or ) at -78 °C.
-
-
Validation:
H NMR will show a doublet (approx 7.9 ppm) for H-9 and a new pattern for the substituted ring. If you see a singlet, you likely hit C2.
Module B: The Coupling Interface (Buchwald-Hartwig)
"My catalyst is dying, or I'm getting dehalogenation."
Aminating dibenzofurans is harder than standard aryls because the furan oxygen can chelate Pd, effectively poisoning the catalyst, and the rigid tricyclic structure creates specific steric pockets.
Troubleshooting Table: Reaction Optimization
| Failure Mode | Symptom | Root Cause | Corrective Action |
| No Conversion | Starting material recovered. | Catalyst poisoning by substrate Oxygen or impurities. | Switch to Pre-catalysts (e.g., Pd(dba)₂ is poor; use XPhos Pd G4 ). |
| Dehalogenation | Product mass = SM mass - Halogen + H. | Switch solvent from Dioxane to Toluene or Xylene . Avoid secondary amine bases. | |
| Low Yield (C4) | Conversion stops at 40-50%. | Steric hindrance at C4 blocks the amine approach. | Use RuPhos or BrettPhos (specialized for hindered substrates). |
| C-O Cleavage | Ring opening byproducts. | Harsh base attacking the furan ring. | Replace NaOtBu with K₃PO₄ or Cs₂CO₃ (weaker bases). |
Protocol 2: Optimized C4-Amination (The "Bulky" Protocol)
Reference: Adapted from Buchwald's guidelines for hindered ethers [2].
-
Catalyst System:
-
Source: Pd₂/dba₃ (1 mol%) or Pd(OAc)₂.
-
Ligand: RuPhos (2 mol%) - Essential for C4 coupling.
-
-
Base: NaOtBu (1.4 eq). Note: If substrate has sensitive esters, use K₃PO₄/H₂O system.
-
Solvent: Toluene (0.2 M concentration).
-
Procedure:
-
Load Pd source, Ligand, and Base into a glovebox or purged vial.
-
Add 4-iododibenzofuran and the Amine.
-
Add Toluene. Seal.
-
Heat to 110 °C for 12-24h.
-
Critical Check: If the reaction turns black immediately, oxygen ingress occurred. If it stays pale yellow/orange but no product forms, the amine is likely too bulky for the chosen ligand.
-
Module C: Sequential Asymmetric Synthesis
"How do I install two different groups on the two rings?"
To synthesize a truly asymmetric scaffold (e.g., 2-amino-8-bromo-dibenzofuran), you must exploit the reactivity differential between the two rings after the first substitution.
Logic Flow: The "Ping-Pong" Strategy
-
Step 1: Install the "Deactivating" group first (e.g., Bromine) using electrophilic conditions.
-
Step 2: The first group deactivates its own ring, directing the second electrophile to the other ring.
-
Step 3: Selective coupling.
Caption: Workflow for sequential desymmetrization utilizing electronic deactivation to force substitution on the opposite ring.
FAQ: Common User Issues
Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: Yes, but only for C2 or C3 positions. C4-amination via Ullmann is notoriously difficult due to the "ortho-effect" where the furan oxygen sequesters the Copper catalyst. For C4, stick to Pd-RuPhos or Pd-P(tBu)3 systems [1].
Q: My product is insoluble in everything. How do I purify it?
A: Asymmetric dibenzofuran amines are prone to
-
Solution: Do not use Hexane/EtOAc. Use Chlorobenzene or o-Dichlorobenzene for recrystallization.
-
Trick: If doing column chromatography, add 1-2% Triethylamine to the eluent to prevent the amine from streaking on the silica.
Q: I see a "homocoupling" byproduct (Dibenzofuran-Dibenzofuran). A: This is a sign of insufficient amine nucleophilicity or excess catalyst.
-
Fix: Increase the Amine:Halide ratio to 1.5:1.
-
Fix: Lower the temperature to 80 °C and increase reaction time.
References
-
BenchChem Technical Guides. (2025). Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Link
-
Maitro, G., et al. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Chemistry – A European Journal. Link
-
Kawamata, Y., et al. (2024). Site-Selective Electrochemical Arene C-H Amination. Journal of the American Chemical Society. Link
-
Zhao, H., et al. (2015).[1][2] A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters. Link
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination: General Mechanism and Ligand Effects. Link
Sources
Technical Support Center: Optimizing TADF Emitters with Dibenzofuran Hosts
Technical Support Center: Optimizing TADF Emitters with Dibenzofuran Hosts
Status: Operational Operator: Senior Application Scientist Ticket ID: TADF-DBF-OPT-001 Subject: Enhancing Quantum Efficiency & Stability in Dibenzofuran-Hosted Systems
Welcome to the Advanced Materials Support Hub
You have reached the Tier-3 Technical Support desk. This guide addresses critical bottlenecks in fabricating Organic Light-Emitting Diodes (OLEDs) utilizing Thermally Activated Delayed Fluorescence (TADF) emitters hosted within Dibenzofuran (DBF) scaffolds.[1]
Dibenzofuran derivatives are premier host candidates due to their high triplet energy (
Below are the troubleshooting modules designed to diagnose and resolve efficiency losses in your device architecture.
Module 1: Energy Level Alignment & Host Selection
FAQ: Why is my device's External Quantum Efficiency (EQE) significantly lower than the emitter's Photoluminescence Quantum Yield (PLQY)?
Diagnosis: This is the most common failure mode in TADF systems. It typically indicates Reverse Energy Transfer (Back Transfer) .
Technical Explanation: TADF relies on harvesting triplet excitons via Reverse Intersystem Crossing (RISC).[2][3] For this to work, the host material must act as an "energy wall."
-
The Rule: The Triplet Energy of the Host (
) must be at least 0.2 eV higher than the Triplet Energy of the Emitter ( ). -
The Failure: If
, triplet excitons generated on the emitter will migrate back to the host's triplet state. Since the host is usually non-emissive (or fluorescent only), these excitons decay non-radiatively, killing your efficiency.
Corrective Action:
Verify the
Visualization: Energy Transfer Dynamics
Figure 1: Energy transfer pathways. Green arrows indicate desired flow; red arrows indicate efficiency loss mechanisms due to insufficient Host triplet energy.
Module 2: Experimental Protocols
Protocol A: Accurate Determination of Host Triplet Energy
Do not rely solely on DFT calculations. Experimental verification is mandatory for DBF derivatives.
Objective: Determine
Steps:
-
Sample Prep: Dissolve the DBF host in a non-polar solvent (e.g., 2-MeTHF or Toluene) at
M concentration. -
Cryogenic Setup: Place sample in a liquid nitrogen cryostat (77 K).
-
Excitation: Excite the sample using a pulsed laser (e.g., Nd:YAG 355 nm or 266 nm).
-
Gating (Critical): Set a delay (1–10 ms) on the detector to gate out prompt fluorescence.
-
Measurement: Record the phosphorescence spectrum.
-
Calculation: Locate the highest energy vibrational peak (0-0 transition).
-
Formula:
. -
Standard: Pure Dibenzofuran
.
-
Protocol B: Optimization of Doping Concentration
Issue: Concentration Quenching vs. Charge Trapping.
Context: DBF hosts are planar. High doping concentrations (>20%) often lead to emitter aggregation, causing Triplet-Triplet Annihilation (TTA). Low concentrations (<5%) cause poor charge injection if the host transport levels are mismatched.
Recommended Sweep:
| Doping (wt%) | Expected Behavior | Risk Factor | Recommended For |
| 1 - 5% | High PLQY, Blue-shifted emission | High voltage, poor charge trapping | Highly efficient resonant hosts |
| 10 - 15% | Optimal Balance | Minimal | Standard TADF Devices |
| 20 - 30% | Low voltage, Red-shifted emission | Concentration Quenching (TTA) | Solution-processed films |
Module 3: Device Physics & Efficiency Roll-off
FAQ: Why does my efficiency roll off drastically at high brightness ( )?
Diagnosis: This indicates Triplet-Triplet Annihilation (TTA) or Charge Imbalance .
Technical Explanation:
-
TTA: At high current densities, the population of long-lived triplet excitons in the TADF emitter increases. If the host doesn't spatially separate these excitons effectively, two triplets collide and annihilate (
), effectively halving the quantum efficiency. -
Charge Imbalance: DBF is naturally electron-transporting (n-type) or weak bipolar. If you use a pure DBF host without a hole-transporting co-host (like Carbazole or TCTA), the recombination zone shifts toward the Hole Transport Layer (HTL) interface, causing exciton quenching by polaron absorption.
Troubleshooting Workflow:
Figure 2: Diagnostic flowchart for isolating efficiency loss mechanisms in DBF-hosted TADF devices.
Module 4: Advanced Host Engineering (Exciplex Systems)
The "Silver Bullet" for DBF Hosts: To overcome the unipolar nature of Dibenzofuran, advanced users often employ an Exciplex-forming co-host system .
-
Concept: Mix an electron-transporting DBF derivative (Acceptor) with a hole-transporting Carbazole derivative (Donor).
-
Mechanism: The Host Donor and Host Acceptor form an Exciplex state (
). This aids in up-converting host triplets before transfer to the emitter, or ensures barrier-free injection of charges. -
Recommendation: Try mixing mCP (Donor) with your DBF-derivative (Acceptor) in a 1:1 ratio. This often stabilizes the recombination zone and reduces roll-off [3].
References
-
Youn, K. M., et al. (2020).[4] "High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole moieties for blue thermally activated delayed fluorescence emitter." Journal of Materials Chemistry C. Link
-
Han, S. H., et al. (2013). "Elevating the triplet energy levels of dibenzofuran-based ambipolar phosphine oxide hosts for ultralow-voltage-driven efficient blue electrophosphorescence." Advanced Functional Materials. Link
-
Zhang, D., et al. (2019).[5] "Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence." Frontiers in Chemistry. Link
-
Goushi, K., et al. (2012). "Efficient organic light-emitting diodes relying on reverse intersystem crossing."[2] Nature Photonics. (Foundational TADF mechanism). Link
-
Open Readings. (2025). "Dibenzofuran Host Application for Blue Thermally Activated Delayed Fluorescence (TADF) OLEDs." Open Readings Conference Proceedings. Link
Sources
- 1. openreadings.eu [openreadings.eu]
- 2. Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple resonance type thermally activated delayed fluorescence by dibenzo [1,4] azaborine derivatives [frontiersin.org]
- 4. High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole moieties for blue thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Reference Data & Comparative Studies
Electrochemical Profiling of N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine: A Guide to Hole Transport Stability
Electrochemical Profiling of N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine: A Guide to Hole Transport Stability
Content Type: Publish Comparison Guide Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals (Redox Stability Focus)
Executive Summary & Strategic Context
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is a specialized aromatic amine featuring a dibenzofuran core coupled with a sterically hindered biphenyl group. While benzofuran derivatives are often explored in medicinal chemistry for their bioactivity, this specific molecular architecture is most critical as a Hole Transport Material (HTM) intermediate in Organic Light Emitting Diodes (OLEDs).
This guide focuses on the Cyclic Voltammetry (CV) profiling of this molecule.[1] Unlike standard pharmaceutical assays, CV here serves a dual purpose:
-
Energy Level Determination: Mapping the Highest Occupied Molecular Orbital (HOMO) to predict charge injection barriers.
-
Redox Stability: Assessing the reversibility of the amine oxidation, which correlates directly with the operational lifetime of an electronic device or the metabolic stability of a drug candidate.
The "2-yl" Steric Advantage
The defining feature of this molecule is the [1,1'-Biphenyl]-2-yl linkage. Unlike the para-linked (4-yl) analogues, the ortho-linkage creates significant steric twist.
-
Effect: Disruption of
-conjugation between the amine and the biphenyl unit. -
Result: Higher Triplet Energy (
) and reduced aggregation, making it a superior candidate for host materials compared to planar alternatives.
Experimental Protocol: Self-Validating CV System
To ensure data integrity, the electrochemical setup must be rigorous. The following protocol minimizes common artifacts like ohmic drop and moisture interference.
Reagents & Setup
-
Solvent: Dichloromethane (DCM) (HPLC Grade,
99.9%, dried over molecular sieves). Why? DCM solubilizes aromatic amines better than Acetonitrile and provides a wide anodic window. -
Electrolyte: Tetrabutylammonium Hexafluorophosphate (
), 0.1 M. Recrystallized from ethanol to remove impurities. -
Internal Standard: Ferrocene (
).[1] Essential for referencing potentials to vacuum levels.
Electrode Configuration
| Component | Material | Specification | Purpose |
| Working Electrode (WE) | Glassy Carbon | 3 mm diameter | Inert surface for redox reaction. Must be polished to mirror finish (0.05 |
| Counter Electrode (CE) | Platinum Wire | Coiled | Provides high surface area to prevent current limitation at the counter reaction. |
| Reference Electrode (RE) | 0.01 M | Stable non-aqueous reference. Prevents water contamination from aqueous Ag/AgCl. |
Measurement Workflow (DOT Visualization)
Figure 1: Step-by-step electrochemical characterization workflow ensuring baseline subtraction and potential calibration.
Comparative Performance Analysis
This section objectively compares the target molecule with NPB (NPD) , the industry-standard HTM.
Electrochemical Behavior
The target molecule is a secondary amine (unless further substituted). Secondary amines typically show irreversible oxidation in CV because the generated radical cation (
-
Target (Secondary Amine): Irreversible peak.
V.-
Mechanism:[2]
.
-
-
Target (If Tertiary/Capped): Reversible couple.
V.-
Note: Most OLED applications require the tertiary form (e.g., reacting this intermediate with an aryl halide). If you are characterizing the intermediate, expect irreversibility.
-
Data Comparison Table
| Parameter | Target: Dibenzofuran-3-amine | Standard: NPB (NPD) | Alternative: m-MTDATA |
| Core Structure | Rigid Heterocycle (Dibenzofuran) | Flexible Biphenyl Diamine | Starburst Triamine |
| Oxidation Onset ( | ~ +0.65 V (vs | +0.54 V (vs | +0.20 V (vs |
| HOMO Level | -5.6 to -5.8 eV (Deep) | -5.4 eV | -5.1 eV |
| LUMO Level | -2.1 to -2.3 eV | -2.4 eV | -2.0 eV |
| Triplet Energy ( | High (> 2.5 eV) | Moderate (2.3 eV) | Low |
| Stability | High (Rigid Core) | Moderate (Tg ~95°C) | Low (Tg ~75°C) |
Data Note: Values for the target are predicted based on the dibenzofuran-amine class properties [1, 2]. NPB values are standard literature benchmarks [3].
Energy Level Alignment (DOT Visualization)
Figure 2: Energy level alignment. The deeper HOMO of the dibenzofuran derivative suggests it forms a better electron-blocking layer than NPB, though it may require a higher driving voltage for hole injection.
Interpretation of Results
Calculating Energy Levels
To convert the CV data (measured in Volts) to Energy Levels (eV), use the following equations based on the Ferrocene reference (
- : The potential where the oxidation current starts to rise (not the peak).
- : Optical band gap, determined from the absorption edge in UV-Vis spectroscopy.
Why This Matters
-
For OLEDs: The deeper HOMO (-5.7 eV) compared to NPB (-5.4 eV) means this material is harder to oxidize. This provides a barrier to electron leakage , confining excitons in the emission layer and improving efficiency.
-
For Pharma: If evaluating this as a scaffold, the dibenzofuran core is metabolically robust. However, the exposed secondary amine is a primary site for Phase I metabolism (N-oxidation/dealkylation). CV oxidation potential correlates with P450 metabolic clearance rates—higher
generally implies higher metabolic stability.
References
-
Frontiers in Chemistry. "Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives." Frontiers, 2022. Link
-
Japan Science and Technology Agency (J-STAGE). "Synthesis, Optical and Electrochemical Properties of Benzofuro[2,3-c]carbazoloquinol Fluorescent Dyes." J-Stage, 2020. Link
-
Sigma-Aldrich. "N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine Product Specification." Merck, Accessed 2025. Link
-
PubChem. "N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine Compound Summary." National Institutes of Health, 2025. Link
Sources
A Comparative Analysis of Biphenyl-Dibenzofuran Amine Derivatives as Advanced Hole Transport Materials in OLEDs
A Comparative Analysis of Biphenyl-Dibenzofuran Amine Derivatives as Advanced Hole Transport Materials in OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel charge transport materials are of paramount importance. Among these, hole transport materials (HTMs) play a critical role in facilitating the injection and transport of holes from the anode to the emissive layer, directly impacting the device's overall performance, including its efficiency, brightness, and operational lifetime. This guide provides an in-depth comparative analysis of a promising class of materials: N-aryl dibenzo[b,d]furan amines, with a specific focus on derivatives incorporating a biphenyl moiety.
While direct electroluminescence data for N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine is not extensively documented in peer-reviewed literature, this guide will leverage available data on structurally related and high-performing regioisomers and derivatives. This approach will provide valuable insights into the structure-property relationships and the potential of this material class in advanced OLED applications. We will benchmark their performance against the industry-standard HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
The Architectural Advantage of the Biphenyl-Dibenzofuran-Amine Scaffold
The core structure, combining a biphenyl group, a dibenzofuran unit, and an amine functionality, offers a unique combination of properties beneficial for hole transport in OLEDs:
-
High Thermal Stability: The rigid and planar dibenzofuran core contributes to a high glass transition temperature (Tg) and decomposition temperature (Td), which is crucial for the morphological stability of the OLED device during fabrication and operation at elevated temperatures.[1]
-
Excellent Hole Mobility: The triphenylamine-like nitrogen center provides efficient pathways for hole transport. The extended π-conjugation offered by the biphenyl and dibenzofuran moieties can further enhance charge carrier mobility.
-
High Triplet Energy: The dibenzofuran unit is known to impart a high triplet energy level to the molecule. This is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent dopant to the host, thereby maximizing device efficiency.[2]
-
Favorable HOMO Level: The amine functionality allows for tuning of the Highest Occupied Molecular Orbital (HOMO) energy level to better align with the work function of the anode (typically Indium Tin Oxide - ITO) and the HOMO level of the emissive layer, reducing the hole injection barrier.
Synthesis of Biphenyl-Dibenzofuran-Amine Derivatives
The synthesis of N-aryl dibenzo[b,d]furan amines is typically achieved through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This versatile reaction allows for the formation of the crucial C-N bond between an aryl halide (a bromo- or iodo-substituted dibenzofuran) and an arylamine (a biphenylamine derivative).
Representative Synthetic Protocol:
A general synthetic route is outlined below. The specific starting materials would be chosen to yield the desired isomer.
Caption: Generalized workflow for the synthesis of N-biphenyl-dibenzofuran-amine derivatives.
Benchmarking Performance in OLED Devices
To objectively evaluate the potential of biphenyl-dibenzofuran-amine derivatives, we will compare the performance of a representative material from this class with the widely used hole transport material, NPB. The following data is a composite representation based on published results for high-performing dibenzofuran-based HTMs and host materials.[3][4][5][6]
Device Architecture:
A typical multilayer OLED device structure for testing these materials is as follows:
ITO / HTL (X nm) / EML (Y nm) / ETL (Z nm) / LiF (1 nm) / Al (100 nm)
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., Biphenyl-Dibenzofuran-Amine derivative or NPB)
-
EML: Emissive Layer (e.g., a blue fluorescent or phosphorescent emitter doped in a host)
-
ETL: Electron Transport Layer (e.g., TPBi or Alq3)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Caption: A typical multilayer OLED device architecture used for material evaluation.
Comparative Performance Data:
| Parameter | Representative Biphenyl-Dibenzofuran-Amine HTM | NPB (Reference) |
| Maximum External Quantum Efficiency (EQE) | > 20% (in green TADF OLEDs)[4] | ~5-7% (in fluorescent OLEDs) |
| Maximum Power Efficiency | ~54.3 lm/W (in green TADF OLEDs)[7] | ~3-5 lm/W (in fluorescent OLEDs) |
| Turn-on Voltage | ~2.6 - 3.5 V[1][8] | ~3.5 - 5.0 V |
| Operational Lifetime (LT50 @ 1000 cd/m²) | > 30,000 hours (for some derivatives)[7] | ~1,000 - 5,000 hours |
| Glass Transition Temperature (Tg) | > 149 °C[4] | ~96 °C |
Key Insights:
-
Enhanced Efficiency: The representative data for biphenyl-dibenzofuran-amine derivatives showcases significantly higher external quantum and power efficiencies compared to the conventional HTM, NPB. This is particularly evident in advanced device architectures like those utilizing Thermally Activated Delayed Fluorescence (TADF) emitters.
-
Improved Stability: The substantially longer operational lifetime and higher glass transition temperature of the dibenzofuran-based materials highlight their superior thermal and morphological stability, which is a critical factor for the longevity of OLED displays.
-
Lower Operating Voltage: The lower turn-on voltage suggests that these materials can facilitate more efficient hole injection from the anode, leading to lower power consumption.
Experimental Protocols
OLED Fabrication Protocol:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone to increase the work function of the ITO for improved hole injection.
-
Organic Layer Deposition: The organic layers (HTL, EML, ETL) are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are monitored using quartz crystal microbalances.
-
Cathode Deposition: A thin layer of LiF followed by a thicker layer of Al are deposited as the cathode without breaking the vacuum.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
OLED Characterization Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices at different operating voltages are recorded using a spectroradiometer.
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) are calculated from the J-V-L and EL spectral data.
-
Lifetime Measurement: The operational stability of the device is evaluated by monitoring the time it takes for the initial luminance to decrease by 50% (LT50) under a constant current density.
Conclusion
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine and its related isomers represent a highly promising class of hole transport materials for next-generation OLEDs. Their unique molecular architecture, combining the robust dibenzofuran core with the charge-transporting capabilities of the biphenyl-amine moiety, leads to superior thermal stability, enhanced charge mobility, and favorable energy level alignment. The comparative analysis indicates that these advanced materials have the potential to significantly outperform conventional HTMs like NPB, leading to OLED devices with higher efficiency, lower power consumption, and longer operational lifetimes. Further research focusing on the synthesis and device optimization of specific isomers is warranted to fully unlock the potential of this exciting class of materials.
References
-
Park, S., Lee, C., Kwon, H., et al. (2025, May 15). High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence, 280, 121106. [Link]
-
Abe, S., Sasabe, H., Nakamura, T., et al. (2022, November 22). Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Performance. Molecular Systems Design & Engineering. [Link]
-
Kim, J. H., et al. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44(10), 3868-3873. [Link]
- Anonymous. (n.d.). APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES. Conference Proceedings.
-
Zhang, X., Zhao, W., Wang, K., et al. (2025, October 30). Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. The Journal of Physical Chemistry Letters. [Link]
- Anonymous. (n.d.). APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES. Conference Proceedings.
-
Sajoto, T., et al. (2020). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 44(38), 16485-16492. [Link]
Sources
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. openreadings.eu [openreadings.eu]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Safety & Regulatory Compliance
Operational Disposal Guide: N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Operational Disposal Guide: N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
[1]
Executive Summary & Immediate Classification
N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine (and its related isomers used in OLED fabrication) must be classified and handled as a Hazardous Organic Solid .[1]
Unlike simple solvents, this material is a functionalized Polycyclic Aromatic Hydrocarbon (PAH) derivative. Its rigid, fused-ring structure confers environmental persistence.[1] While acute toxicity may appear moderate compared to simpler aromatics, the long-term environmental hazard (aquatic toxicity) and potential for bioaccumulation dictate a zero-discharge policy.[1]
Core Directive:
-
DO NOT dispose of in trash or municipal waste.
-
DO NOT flush down drains, regardless of solvent dilution.
-
MANDATORY: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Logic
To handle this material safely, you must understand its behavior.[2][3][4] This molecule is designed for electron/hole transport; it is chemically stable, thermally resistant, and hydrophobic.
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystal) | High risk of particulate dispersion and surface contamination.[1] |
| Solubility | Low (Water); High (Organic Solvents like Toluene, Chlorobenzene) | Spills cannot be rinsed with water alone; requires organic solvent cleanup. |
| Stability | High Thermal Stability | Will not degrade in standard landfills; requires industrial incineration (>1000°C). |
| Hazard Class | Irritant (Skin/Eye), Aquatic Chronic | PPE must prevent dermal contact; waste streams must be isolated from water systems. |
Scientific Insight: The dibenzofuran core is structurally related to dioxins. While this specific amine derivative does not carry the extreme toxicity of chlorinated dibenzofurans, incomplete combustion at low temperatures could theoretically generate hazardous byproducts. Therefore, controlled incineration is the only scientifically valid disposal method.
Pre-Disposal Protocol: The "Self-Validating" Workflow[1]
This section outlines a self-validating system. You cannot proceed to disposal until the "Validation Check" in each step is cleared.
Step A: Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >1g of dry powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove is sacrificial.
-
Ocular: Chemical splash goggles.
Step B: Waste Segregation (The Critical Decision)
You will generate two primary waste streams. Do not mix them.
-
Solid Waste (Stream S): Pure chemical, contaminated weigh boats, gloves, paper towels.
-
Liquid Waste (Stream L): Mother liquors, washing solvents (e.g., Toluene, Dichloromethane).
Step C: Packaging for Disposal
For Solid Waste (Stream S):
-
Primary Containment: Place the substance in a screw-top glass jar or high-density polyethylene (HDPE) wide-mouth bottle.
-
Labeling: Label immediately as "Hazardous Waste - Solid - Toxic/Irritant."[1] List the full chemical name.
-
Secondary Containment: Place the sealed jar inside a clear, heavy-duty zip-lock bag.
-
Validation Check: Wipe the exterior of the jar with a solvent-dampened wipe before bagging. If the wipe shows fluorescence (under UV lamp) or discoloration, re-clean.
For Liquid Waste (Stream L):
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Chloroform) is compatible with the waste container (usually amber glass or fluorinated HDPE).
-
Concentration: Do not evaporate solvents to dryness to reduce volume; this creates potentially reactive dry residues. Keep in solution.
-
Validation Check: Ensure the container is filled to no more than 90% capacity to allow for thermal expansion.
Disposal Workflow Diagrams
Diagram 1: The Disposal Decision Tree
This logic gate ensures the material ends up in the correct stream.
Caption: Logical flow for segregating N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine waste streams.
Diagram 2: Chain of Custody (Cradle-to-Grave)
This illustrates the lifecycle from your bench to final destruction.[1]
Caption: The regulatory "Chain of Custody" ensuring RCRA compliance and complete destruction.
Regulatory Framework & Compliance
In the United States, this material falls under the purview of the Resource Conservation and Recovery Act (RCRA) .
-
Waste Characterization: While not likely a "Listed" waste (P or U list) by specific CAS number due to its niche application, it must be treated as a Characteristic Waste if it exhibits toxicity, or more commonly, as "Non-Regulated Chemical Waste" that requires incineration due to EHS policy on PAHs.
-
Generator Knowledge: As a researcher, you possess "Generator Knowledge." You know this is a stable aromatic amine. You are legally required to declare this on the waste profile.
-
Manifesting: Ensure the waste manifest explicitly lists "Organic Solid, n.o.s.[1] (dibenzo[b,d]furan derivative)" to alert the disposal facility to the required combustion parameters.
Emergency Contingencies
Spill Cleanup (Dry Powder)[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Dampen: Do not dry sweep. Gently mist the powder with a compatible solvent (e.g., Isopropanol) or use a specialized HEPA vacuum to prevent airborne dust.
-
Collect: Scoop damp material into the Solid Waste container (Stream S).
-
Decontaminate: Wash surface with soap and water; collect rinsate into Liquid Waste (Stream L).
Accidental Exposure[1]
-
Inhalation: Move to fresh air immediately. The amine functionality can cause respiratory irritation.[4]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents on skin, as this may increase transdermal absorption of the PAH.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Dibenzo[b,d]furan derivatives.[3] Retrieved from [1]
-
TCI Chemicals. (2025).[2] Safety Data Sheet: 2,3-Benzofuran (Structural Analog).[1] Retrieved from [1]
-
US EPA. Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]
-
PubChem. Compound Summary: N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine (Isomer).[1] Retrieved from [1]
-
ChemScene. Product Data: N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine.[1][5] Retrieved from [1]
Sources
Personal protective equipment for handling N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Personal protective equipment for handling N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
Part 1: Executive Safety Directive
Urgency: High Scope: This guide mandates the safety protocols for N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine . As a high-molecular-weight aromatic amine used in OLED applications (Hole Transport Layers), this compound presents specific risks regarding particulate inhalation , skin sensitization , and unknown chronic toxicity .
The Core Philosophy: Treat this compound as a suspected carcinogen and aquatic toxin until specific toxicological data proves otherwise. This "Universal Precaution" approach is standard for novel organic electronic materials (OEMs).
Part 2: Hazard Identification & Risk Assessment
Chemical Profile[1][2][3][4][5][6][7][8]
-
Chemical Structure: A dibenzofuran core fused with an amine and a biphenyl group.[1][2][3][4]
-
Physical State: Off-white to yellowish solid powder.
-
Key Risks:
-
Inhalation: Fine particulates can penetrate deep into the lung tissue (alveolar region). The aromatic amine moiety poses a risk of systemic absorption and potential genotoxicity.
-
Dermal Absorption: Lipophilic nature facilitates passage through the stratum corneum.
-
Electrostatic Hazard: High resistivity typical of organic semiconductors increases the risk of static buildup, leading to potential dust explosions or difficulty in handling (scattering).
-
Quantitative Hazard Data (Estimated from Structural Analogs)
| Parameter | Value / Description | Critical Note |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Assumed based on amine/dibenzofuran pharmacophore. |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (8-hr TWA) | Default Control Banding for novel potent compounds. |
| Minimum Ignition Energy (MIE) | < 10 mJ | High sensitivity to static discharge. |
| Partition Coefficient (LogP) | ~6.5 - 7.0 | Highly lipophilic; bioaccumulative potential. |
Part 3: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard nitrile gloves provide insufficient protection against aromatic amines in organic solvents. A "Barrier Laminate" approach is required for solution handling.
Task-Based PPE Requirements[10]
| Task | Respiratory Protection | Dermal Protection (Hands) | Body Protection | Eye/Face Protection |
| Solid Weighing (Trace < 100mg) | Fume Hood (Face velocity > 0.5 m/s) | Double Nitrile (4 mil min) | Lab Coat (Cotton/Poly), Wrist Guards | Safety Glasses w/ Side Shields |
| Bulk Handling (> 1g) / Transfer | PAPR (HEPA Filter) or N95 inside Hood | Silver Shield® (Laminate) under Nitrile | Tyvek® Coveralls (Disposable) | Goggles (Unvented) |
| Solution Preparation (DCM/Toluene) | Fume Hood | Viton® or Silver Shield® | Lab Coat + Chemical Apron | Face Shield + Goggles |
| Spill Cleanup | Full Face Respirator (P100/OV Cartridge) | Double Silver Shield® | Tyvek® Suit + Boot Covers | Integrated in Respirator |
PPE Layering Workflow (DOT Diagram)
Figure 1: The "Onion Model" of PPE layering ensures that permeation or particulate bypass at one layer is caught by the next.
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent aerosolization and static scattering of the amine powder.
-
Static Neutralization (Critical):
-
Place an ionizing fan or polonium-210 static eliminator inside the balance enclosure 30 seconds prior to opening the vial.
-
Reasoning: Organic semiconductors are dielectric. Static charge causes powder to "jump," leading to invisible contamination of the balance and user.
-
-
The "Coffin" Technique:
-
Line the balance pan with a lint-free weighing paper.
-
Pre-weigh the receiving vial (scintillation vial) with its cap on.
-
Transfer solid using a disposable antistatic spatula . Do NOT use metal spatulas without grounding, as they can induce discharge.[5]
-
Cap the vial inside the hood immediately after transfer.
-
-
Decontamination:
-
Wipe the balance area with a tissue soaked in ethanol/surfactant mix .
-
Note: Aromatic amines can be difficult to solubilize in water alone; ethanol aids in lifting the lipophilic compound.
-
Protocol B: Solution Preparation
Objective: Mitigate solvent-mediated skin absorption.
-
Solvent Selection:
-
Common solvents: Toluene, Chlorobenzene, DCM.
-
Warning: These solvents act as "vehicles," carrying the amine through nitrile gloves in < 5 minutes.
-
-
Mixing Procedure:
-
Clamp the vial. Add solvent via syringe to avoid splashing.
-
Use a magnetic stirrer. Do not sonicate open vials (aerosol risk).
-
Double Glove Rule: If a drop of solvent touches the outer glove, IMMEDIATELY remove and replace it. The inner glove provides a temporary buffer.
-
Part 5: Emergency Response & Waste Disposal
Spill Response Logic
Figure 2: Decision tree for immediate spill containment.
Waste Disposal Streams
Strict Segregation Required: Do not mix with oxidizers (nitric acid, peroxides) as amines can form explosive N-oxides or diazonium salts.
-
Solid Waste (Vials, contaminated gloves, wipes):
-
Tag: "Hazardous Waste - Toxic Solid - Aromatic Amine."
-
Destruction: High-temperature incineration (> 1000°C) is the only approved method to break the dibenzofuran ring system.
-
-
Liquid Waste (Mother liquors, rinsates):
-
Tag: "Hazardous Waste - Flammable/Toxic - Organic Solvents + Amines."
-
Container: HDPE or Glass (Amber). Avoid metal cans if halogenated solvents (DCM) are used.
-
Part 6: References
-
National Institutes of Health (NIH) - PubChem. N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine Compound Summary. (Used as structural analog for hazard profiling). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Semiconductor Industry Safety and Health Topics. Available at: [Link]
-
World Bank Group. Environmental, Health, and Safety Guidelines for Semiconductors & Other Electronics Manufacturing.[6] (2007).[6] Available at: [Link]
